alanyl-D-alanine

Overview

Description

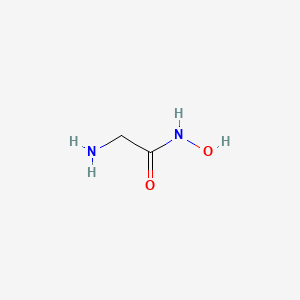

Alanyl-D-alanine is a dipeptide comprising D-alanine with a D-alanyl residue attached to the α-nitrogen . It is a component of bacterial peptidoglycan and forms an important target for the development of antibacterial drugs . This compound belongs to the class of organic compounds known as alanine and derivatives .

Synthesis Analysis

D-alanine: D-alanine ligase (Ddl) catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules resulting in the formation of D-alanyl: D-alanine dipeptide . The coupled colorimetric assay and HP-TLC image confirmed that Tb-DdlA encoded by Rv2981c possessed ligase activity toward D-alanine to generate a dipeptide of D-alanyl-D-alanine with liberation of a molecule of orthophosphate .

Molecular Structure Analysis

Comparative molecular modeling approach has been used to construct models for Ddl . The model with the best stereo-chemical profile was further studied for structure-function relationship by performing docking with seventy-nine inhibitors .

Chemical Reactions Analysis

Ddl prevents bacterial growth by catalyzing the dimerization of two D-alanines . Inhibition of Ddl prevents bacterial growth, which makes this enzyme an attractive and viable target for searching effective antimicrobial drugs .

Scientific Research Applications

Catalysis in Hydrogen Production

Alanyl-D-alanine has been studied for its role in the catalytic production of hydrogen. Research has shown that certain nanoparticles can catalyze the reaction between aluminum and water, with the presence of urea enhancing the process . While the specific role of alanyl-D-alanine isn’t detailed in this context, the compound could potentially be involved in similar catalytic processes due to its structural properties.

Enzyme Engineering for Amino Acid Amides Synthesis

The compound has been utilized in the engineering of ATP-dependent d-Ala:d-Ala ligase from Thermus thermophilus. This enzyme has been modified to catalyze the formation of d-Ala amide from d-Ala, which is a significant step in the enzymatic formation of amino acid amides from amino acids . This application is particularly relevant in the production of pharmaceuticals and biotechnological products.

Anti-Corrosion Applications

In the field of materials science, alanyl-D-alanine derivatives have been explored for their potential in creating superhydrophobic surfaces. These surfaces are highly desirable for anti-corrosion applications, especially in the context of layered double hydroxide (LDH) films on magnesium alloys . The compound’s ability to form stable crystalline structures may contribute to the development of these protective films.

Mechanism of Action

Target of Action

L-Alanyl-D-Alanine (H-ALA-D-ALA-OH) primarily targets the D-Alanine-D-Alanine ligase and D-aminopeptidase . These enzymes play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

L-Alanyl-D-Alanine acts as a substrate for D-Alanine-D-Alanine ligase and D-aminopeptidase . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction . This reaction is catalyzed by D-Alanine-D-Alanine ligase .

Biochemical Pathways

The compound is involved in the biosynthesis of peptidoglycan . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit, which is crucial for bacterial cell wall synthesis . The compound is also a part of the C5-pathway or Beale pathway , which starts from glutamic acid .

Pharmacokinetics

The compound’s solubility, density, and boiling point have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

The interaction of L-Alanyl-D-Alanine with its targets leads to the synthesis of peptidoglycan, a major component of bacterial cell walls . This process is crucial for bacterial growth and survival.

Safety and Hazards

Future Directions

properties

IUPAC Name |

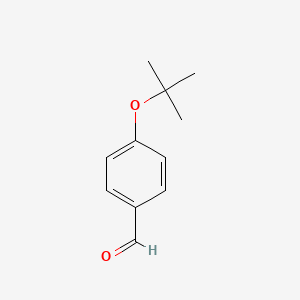

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016945 | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alanyl-D-alanine | |

CAS RN |

3695-80-5 | |

| Record name | Alanyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological function of alanyl-D-alanine?

A1: Alanyl-D-alanine is a crucial component of peptidoglycan, the main structural polymer of bacterial cell walls. It forms the terminal dipeptide unit of the pentapeptide side chains attached to N-acetylmuramic acid, a key building block of peptidoglycan. [, , ]

Q2: How does alanyl-D-alanine contribute to bacterial cell wall integrity?

A2: Alanyl-D-alanine participates in the transpeptidation reaction, the final step of peptidoglycan biosynthesis. During transpeptidation, specific enzymes called D-alanyl-D-alanine transpeptidases (also known as penicillin-binding proteins) cleave the terminal D-alanine residue of one pentapeptide and form a peptide bond with the penultimate D-alanine of another pentapeptide on an adjacent glycan strand. This cross-linking process provides rigidity and strength to the bacterial cell wall. [, , , , ]

Q3: What happens when alanyl-D-alanine synthesis is disrupted?

A3: Interfering with alanyl-D-alanine synthesis weakens the bacterial cell wall, making the bacteria susceptible to lysis and death. This makes the enzymes involved in alanyl-D-alanine biosynthesis, such as alanine racemase and D-alanyl-D-alanine ligase, attractive targets for antibacterial drug development. [, , , , , ]

Q4: What is the molecular formula and weight of alanyl-D-alanine?

A4: The molecular formula of alanyl-D-alanine is C6H12N2O4. Its molecular weight is 192.17 g/mol.

Q5: Is there information available about the material compatibility and stability of alanyl-D-alanine under various conditions?

A5: The provided research papers primarily focus on the biological aspects of alanyl-D-alanine and do not delve into its material compatibility or stability in non-biological contexts.

Q6: Has computational chemistry been used to study alanyl-D-alanine?

A7: Yes, molecular modeling and dynamics simulations have been employed to study the interaction of alanyl-D-alanine and its analogs with enzymes like D-alanyl-D-alanine peptidases. These studies aim to understand the structural basis of substrate specificity and design more potent inhibitors targeting these enzymes. [, ]

Q7: How do structural modifications of alanyl-D-alanine impact its interaction with target enzymes?

A8: Extensive research has focused on understanding how changes in the alanyl-D-alanine structure affect its binding to D-alanyl-D-alanine peptidases and transpeptidases. For instance, replacing the terminal D-alanine with other amino acids or introducing bulky substituents can significantly decrease or abolish the interaction, turning these modified peptides into competitive inhibitors. [, , , ]

Q8: What are the implications of alanyl-D-alanine SAR for antibiotic development?

A9: Understanding the structural features essential for alanyl-D-alanine recognition by bacterial enzymes is crucial for developing novel antibiotics. Compounds mimicking the structure of alanyl-D-alanine or its analogs, like the glycopeptide antibiotic vancomycin, can bind to these enzymes and inhibit cell wall synthesis, ultimately leading to bacterial death. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)